molecular formula C20H23N3O4 B5491832 oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine

oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine

Cat. No.: B5491832
M. Wt: 369.4 g/mol
InChI Key: IKFSYPGLWGFCCX-MLBSPLJJSA-N
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Description

Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine is a complex organic compound that combines the properties of oxalic acid with a piperazine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine typically involves a multi-step process. One common method begins with the preparation of the piperazine derivative. This can be achieved through the reaction of 1-(3-phenylprop-2-enyl)piperazine with 2-bromopyridine under basic conditions to form 1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine . The final step involves the reaction of this intermediate with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the piperazine ring .

Scientific Research Applications

Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets and pathways. The piperazine derivative can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, the compound’s ability to chelate metal ions can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine is unique due to its combination of oxalic acid and a piperazine derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3.C2H2O4/c1-2-7-17(8-3-1)9-6-12-20-13-15-21(16-14-20)18-10-4-5-11-19-18;3-1(4)2(5)6/h1-11H,12-16H2;(H,3,4)(H,5,6)/b9-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFSYPGLWGFCCX-MLBSPLJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC=N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC=N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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